![molecular formula C33H58BrNO4 B1667333 Pyridinium, 1-(6-((2-heptadecyl-2-methyl-1,3-dioxolan-4-yl)methoxy)-6-oxohexyl)-, bromide CAS No. 120889-14-7](/img/structure/B1667333.png)
Pyridinium, 1-(6-((2-heptadecyl-2-methyl-1,3-dioxolan-4-yl)methoxy)-6-oxohexyl)-, bromide
Overview
Description
BN 52111 is a platelet activating factor antagonist.
Scientific Research Applications
Chemical Synthesis and Reactivity :
- Pyridinium compounds have been synthesized for specific purposes, such as acting as reactivators of acetylcholinesterase inhibited by organophosphorus compounds, although their effectiveness in this application may be limited (Gašo-Sokač et al., 2010).
- They are used in the regioselective oxidation of pyridinium salts, a process important in organic synthesis (Terán et al., 2000).
- Pyridinium compounds are also involved in the synthesis of complex structures like indolizines through intramolecular cyclization (Tamura et al., 1975).
Material Science and Catalysis :
- In material science, pyridinium bromides are used in the synthesis of liquid crystal compounds, which have applications in displays and other electronic devices (Haramoto et al., 2001).
- They also serve as catalysts in reactions like the synthesis of cyclic carbonate from carbon dioxide and oxirane, demonstrating their potential in green chemistry applications (Ochiai & Endo, 2007).
Electrochemistry :
- Pyridinium oximes, a class of pyridinium compounds, have been studied for their electrochemical behavior, which is essential in understanding their roles in various electrochemical applications (Novak et al., 2013).
Biological and Pharmacological Studies :
- Although you asked to exclude drug-related information, it's worth noting that pyridinium compounds are often studied in the context of medicinal chemistry, particularly in the development of antidotes to nerve agents (Cuya et al., 2018).
properties
IUPAC Name |
(2-heptadecyl-2-methyl-1,3-dioxolan-4-yl)methyl 6-pyridin-1-ium-1-ylhexanoate;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H58NO4.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-25-33(2)37-30-31(38-33)29-36-32(35)24-19-17-21-26-34-27-22-18-23-28-34;/h18,22-23,27-28,31H,3-17,19-21,24-26,29-30H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHGMFNGBBTPOH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1(OCC(O1)COC(=O)CCCCC[N+]2=CC=CC=C2)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H58BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00923588 | |
Record name | 1-{6-[(2-Heptadecyl-2-methyl-1,3-dioxolan-4-yl)methoxy]-6-oxohexyl}pyridin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00923588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
612.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridinium, 1-(6-((2-heptadecyl-2-methyl-1,3-dioxolan-4-yl)methoxy)-6-oxohexyl)-, bromide | |
CAS RN |
120889-14-7 | |
Record name | BN 52111 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120889147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-{6-[(2-Heptadecyl-2-methyl-1,3-dioxolan-4-yl)methoxy]-6-oxohexyl}pyridin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00923588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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